Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate
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Overview
Description
Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate is a complex organic compound with the molecular formula C15H16N2O3S It is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the thioester and ethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate include:
- Ethyl 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetate
- Ethyl 2-(4-oxo-3-methyl-3,4-dihydroquinazolin-2-ylthio)acetate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The reaction conditions often include an alkaline environment which facilitates the conversion of the thione form into a thiolate that then reacts with the chloroacetate to yield the desired product.
Structural Analysis
The molecular structure of this compound includes a quinazoline core, which is known for its diverse biological activities. The compound features a dihedral angle between the quinazoline and phenyl rings that influences its biological interactions. Crystallographic studies have shown that intermolecular hydrogen bonding plays a significant role in stabilizing the crystal structure, forming columns along specific axes due to C—H⋯O interactions .
Antitumor Activity
Research indicates that compounds containing the quinazoline moiety exhibit significant antitumor activity. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific biological activity of this compound against different cancer cell lines is an area of ongoing investigation.
Antibacterial Properties
This compound has also been evaluated for its antibacterial properties. Studies have demonstrated that similar compounds can exhibit activity against a range of Gram-positive and Gram-negative bacteria. This antibacterial effect is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Effects
In addition to its anticancer and antibacterial properties, this compound may possess anticonvulsant activity. Research on related quinazoline derivatives has indicated potential benefits in reducing seizure activity in animal models, suggesting a promising avenue for further exploration in epilepsy treatment .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of quinazoline derivatives:
- Antitumor Study : A study demonstrated that certain quinazoline derivatives could inhibit tumor growth in xenograft models, suggesting that this compound may have similar effects .
- Antibacterial Activity : A comparative study showed that compounds with similar structures exhibited varying degrees of antibacterial efficacy against Staphylococcus aureus and Escherichia coli, indicating that modifications in structure could enhance activity .
- Anticonvulsant Research : In a controlled study, some quinazoline derivatives were tested for their ability to prevent seizures in rodent models, showing promising results that warrant further investigation into their mechanism of action .
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C15H16N2O3S/c1-3-9-17-14(19)11-7-5-6-8-12(11)16-15(17)21-10-13(18)20-4-2/h3,5-8H,1,4,9-10H2,2H3 |
InChI Key |
IFCVSVDGRWFNTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Origin of Product |
United States |
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